![molecular formula C6H14SSe2 B14320285 1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane CAS No. 105891-01-8](/img/structure/B14320285.png)
1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane is an organoselenium compound with potential applications in various fields of chemistry and biology. Organoselenium compounds are known for their unique chemical properties and biological activities, making them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane typically involves the reaction of selenium-containing precursors with sulfur-containing compounds. Common synthetic routes may include:
Nucleophilic Substitution Reactions: Using methylselanyl halides and thiolates under mild conditions.
Reductive Coupling: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to couple selenium and sulfur precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes with high yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents like hydrogen peroxide or peracids to form selenoxides and sulfoxides.
Reduction: Using reducing agents to convert selenoxides back to selenides.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
Oxidation Products: Selenoxides, sulfoxides.
Reduction Products: Selenides, thiols.
Substitution Products: Various organoselenium and organosulfur derivatives.
Scientific Research Applications
Chemistry
Catalysis: Organoselenium compounds are used as catalysts in organic synthesis due to their ability to facilitate various chemical transformations.
Material Science: These compounds are explored for their potential in developing new materials with unique properties.
Biology
Antioxidants: Organoselenium compounds exhibit antioxidant properties, making them valuable in studying oxidative stress and related biological processes.
Enzyme Inhibition: They can act as inhibitors of certain enzymes, providing insights into enzyme function and regulation.
Medicine
Therapeutic Agents: Potential use in developing drugs for treating diseases related to oxidative stress and inflammation.
Diagnostic Tools: Utilized in imaging and diagnostic techniques due to their unique chemical properties.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane involves its interaction with molecular targets such as enzymes and cellular components. The compound may exert its effects through:
Redox Reactions: Modulating oxidative stress by participating in redox reactions.
Enzyme Inhibition: Binding to enzyme active sites and inhibiting their activity.
Signal Transduction: Affecting cellular signaling pathways involved in stress response and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane: Unique due to its dual selenium and sulfur content.
Diphenyl Diselenide: Known for its antioxidant properties.
Selenocysteine: An amino acid containing selenium, essential for certain enzymes.
Uniqueness
This compound stands out due to its specific combination of selenium and sulfur atoms, which may confer unique chemical and biological properties not found in other compounds.
Properties
CAS No. |
105891-01-8 |
|---|---|
Molecular Formula |
C6H14SSe2 |
Molecular Weight |
276.2 g/mol |
IUPAC Name |
1-methylselanyl-2-(2-methylselanylethylsulfanyl)ethane |
InChI |
InChI=1S/C6H14SSe2/c1-8-5-3-7-4-6-9-2/h3-6H2,1-2H3 |
InChI Key |
PMTQIYRDQTUMOY-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]CCSCC[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


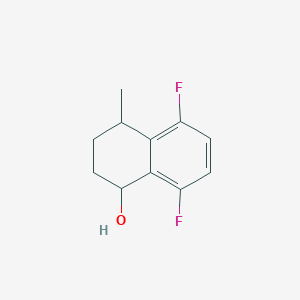
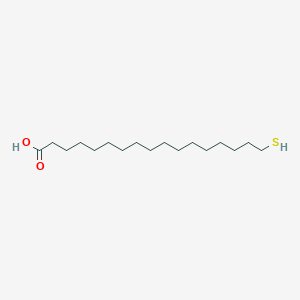

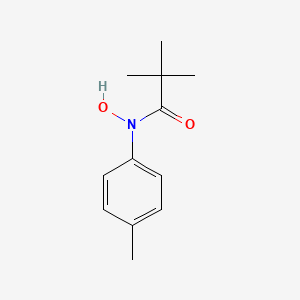
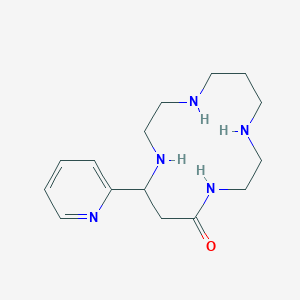
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)

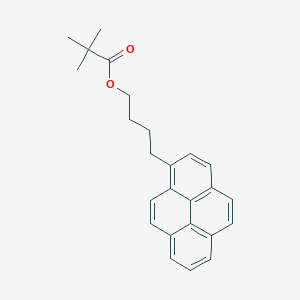
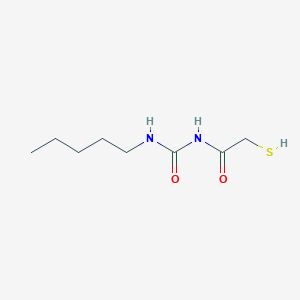
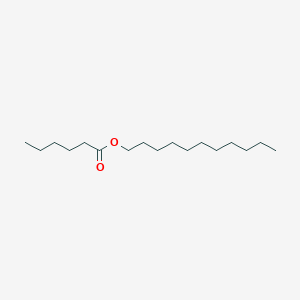
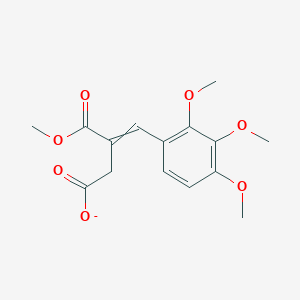
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
